8-Chloroisoquinolin-1(2H)-one 8-Chloroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1368031-04-2
VCID: VC5002295
InChI: InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
SMILES: C1=CC2=C(C(=C1)Cl)C(=O)NC=C2
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6

8-Chloroisoquinolin-1(2H)-one

CAS No.: 1368031-04-2

Cat. No.: VC5002295

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

8-Chloroisoquinolin-1(2H)-one - 1368031-04-2

Specification

CAS No. 1368031-04-2
Molecular Formula C9H6ClNO
Molecular Weight 179.6
IUPAC Name 8-chloro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
Standard InChI Key AEKQWEOFKPOMSA-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=O)NC=C2

Introduction

8-Chloroisoquinolin-1(2H)-one is a significant compound in medicinal chemistry, belonging to the isoquinoline family. It is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a chlorine atom at the 8-position and a carbonyl group at the 1-position . This compound is classified as an isoquinolinone, a type of heterocyclic compound containing nitrogen, known for its diverse pharmacological activities.

Synthesis Methods

The synthesis of 8-Chloroisoquinolin-1(2H)-one can be achieved through several methods. One common method involves heating isoquinoline with phosphorus oxychloride at elevated temperatures to facilitate chlorination and subsequent formation of the desired compound.

Biological Activities and Applications

8-Chloroisoquinolin-1(2H)-one exhibits notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is particularly recognized for its inhibitory activity against tankyrase enzymes, which are involved in cancer cell proliferation pathways.

Biological ActivityDescription
AntimicrobialEffective against various microorganisms
Anti-inflammatoryReduces inflammation in biological systems
AnticancerInhibits cancer cell growth by targeting specific enzymes

Mechanism of Action

The mechanism of action for 8-Chloroisoquinolin-1(2H)-one generally involves interaction with biological targets such as enzymes or receptors. Its inhibitory activity against tankyrase enzymes is a key aspect of its anticancer properties.

Stability and Reactivity

8-Chloroisoquinolin-1(2H)-one maintains stability under various pH conditions but exhibits increased reactivity at elevated temperatures. This reactivity is crucial for its involvement in chemical reactions, often facilitated by catalysts or specific reaction conditions.

Research Findings and Future Directions

Research on 8-Chloroisoquinolin-1(2H)-one highlights its potential in medicinal chemistry, particularly in the development of anticancer agents. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis and application in drug design.

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